2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. The unique structure of this compound, featuring a dichlorophenoxy group and a piperidine ring, suggests potential biological activity and utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, undergoes a reaction with an appropriate alkylating agent to form the dichlorophenoxy intermediate.
Piperidine Ring Introduction: The intermediate is then reacted with a piperidine derivative, such as 3-(2-methylpropanesulfonyl)piperidine, under suitable conditions to introduce the piperidine ring.
Final Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the piperidine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, can be employed under appropriate conditions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar phenoxy structure.
Piperidine derivatives: Compounds containing the piperidine ring, which are common in pharmaceuticals.
Uniqueness
2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is unique due to the combination of the dichlorophenoxy group and the piperidine ring, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO4S/c1-12(2)11-25(22,23)14-4-3-7-20(9-14)17(21)10-24-16-6-5-13(18)8-15(16)19/h5-6,8,12,14H,3-4,7,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSXJFHSCMUQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.